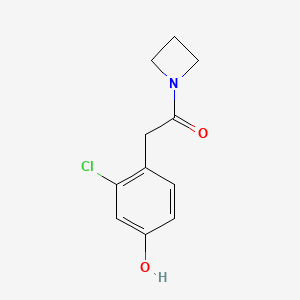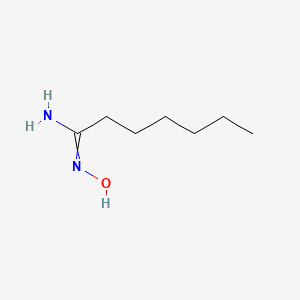
Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate is an organic compound with a complex structure that includes fluorine atoms, a methyl group, and a propionic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate typically involves multiple steps. One common method includes the fluorination of a suitable precursor, followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The esterification step is usually carried out in a controlled environment to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This process can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: Fluorine atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as in enzyme inhibition or receptor binding studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-2-methylpropionic acid methyl ester
- 3-Fluoro-2-methylpropionic acid methyl ester
- 2-Fluoromethyl-2-methylpropionic acid methyl ester
Uniqueness
Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C6H10F2O2 |
|---|---|
Molekulargewicht |
152.14 g/mol |
IUPAC-Name |
methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate |
InChI |
InChI=1S/C6H10F2O2/c1-6(3-7,4-8)5(9)10-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
IFFNDNZRDKTJEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CF)(CF)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B8607993.png)



![Methyl 8-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]octanoate](/img/structure/B8608027.png)







![2'-(Aminomethyl)-N-(2-phenylethyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B8608080.png)
![3-({5-[(4-Fluorophenyl)carbamoyl]pyrimidin-2-yl}sulfanyl)benzoic acid](/img/structure/B8608086.png)
